molecular formula C22H21ClN2O5S2 B6560720 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946283-74-5

3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6560720
CAS No.: 946283-74-5
M. Wt: 493.0 g/mol
InChI Key: FSPHCYLPVWBPQQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a complex organic molecule with multiple functional groups. It contains a benzene ring, a methoxy group, a sulfonyl group, and a tetrahydroquinoline group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzene ring could be functionalized with a sulfonyl group using a sulfonyl chloride in the presence of a base . The tetrahydroquinoline group could potentially be synthesized via a Povarov reaction or similar multi-component reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring and the tetrahydroquinoline group would contribute to aromaticity and potentially impact the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and methoxy groups, which are electron-withdrawing, and the tetrahydroquinoline group, which is electron-donating . These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary target of VU0490134-1, also known as F2043-0251, is a novel immune checkpoint IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.

Mode of Action

VU0490134-1/F2043-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks its interaction with its receptors . This blockade can potentially modulate the immune response, enhancing the body’s ability to fight against cancer cells.

Pharmacokinetics

The pharmacokinetics of VU0490134-1/F2043-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of VU0490134-1/F2043-0251 administered intravenously . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, as well as their impact on its bioavailability, will be determined through this study.

Result of Action

The molecular and cellular effects of VU0490134-1/F2043-0251’s action are expected to involve the enhancement of the body’s immune response against cancer cells. Preclinical data have demonstrated that antibody blockade of IGSF8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .

Action Environment

The action, efficacy, and stability of VU0490134-1/F2043-0251 can be influenced by various environmental factors. These may include the tumor microenvironment, the presence of other immune cells, and the overall health status of the patient. The ongoing Phase 1 clinical trial is expected to provide more insights into these aspects .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Properties

IUPAC Name

3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-30-19-8-10-20(11-9-19)32(28,29)25-13-3-4-16-14-18(7-12-22(16)25)24-31(26,27)21-6-2-5-17(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHCYLPVWBPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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